![molecular formula C21H23N5O3 B2863544 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 1787917-32-1](/img/structure/B2863544.png)
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide
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Description
“N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide” is a chemical compound with the molecular formula C20H19Cl2N5O3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, a pyridin-3-yl group, and a 1,2,4-triazol-1-yl group .Scientific Research Applications
Synthesis and Mechanism of Action Studies
Novel compounds bearing structural similarities to the chemical of interest have been synthesized to explore their biological activities and mechanisms of action. For instance, compounds with pyrazole or indazole nuclei have been evaluated for their antiproliferative activity against human lung carcinoma cells, showing that certain derivatives can induce apoptosis through the intrinsic pathway and activate TRAIL-inducing death pathways (Raffa et al., 2019). These studies are pivotal for understanding the potential therapeutic applications of these compounds in cancer treatment.
Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal properties of pyridyl polyheterocyclic compounds. For example, pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Guo-qiang Hu et al., 2006).
Catalytic and Synthetic Applications
Additionally, some research has focused on the synthesis and catalytic applications of compounds with similar structures. For instance, chiral pyridinebis(oxazoline) (pybox) ligands have been efficiently immobilized onto silica, demonstrating their utility in heterogeneous catalysis, such as in the cyclopropanation reaction of styrene with ethyl diazoacetate (Cornejo et al., 2004). This research contributes to the field of green chemistry by developing more sustainable catalytic processes.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of certain derivatives have been evaluated against various cancer cell lines, including sensitive and multidrug-resistant leukemia cells. Some compounds have shown significant growth inhibitory activity, suggesting their potential as anticancer agents (Al-Trawneh et al., 2021). This line of research is crucial for the discovery of new therapeutic options for cancer treatment.
properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(29-18-7-3-2-4-8-18)20(27)23-12-13-25-21(28)26(17-9-10-17)19(24-25)16-6-5-11-22-14-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCYMPPODMSKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CN=CC=C2)C3CC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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